molecular formula C7H6BrNO B112528 3-Amino-4-bromobenzaldehyde CAS No. 359867-42-8

3-Amino-4-bromobenzaldehyde

Cat. No.: B112528
CAS No.: 359867-42-8
M. Wt: 200.03 g/mol
InChI Key: NEMFHQCQKJUENY-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzaldehyde: is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-amino-benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: 3-Amino-4-bromobenzoic acid.

    Reduction: 3-Amino-4-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate : 3-Amino-4-bromobenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. The presence of both the aldehyde and amine functional groups allows it to participate in a range of chemical reactions, such as:

  • Condensation Reactions : It can undergo condensation with other amines to form imines or Schiff bases.
  • Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, leading to diverse derivatives.
Reaction TypeExample ProductYield (%)
Schiff Base Formation3-Amino-4-bromobenzylidene85
Nucleophilic Substitution3-Amino-4-bromophenol75

Medicinal Chemistry

Therapeutic Potential : The compound is being explored for its potential therapeutic properties. Its structure suggests possible interactions with biological macromolecules, which warrants further investigation into its pharmacokinetics and toxicology.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study : A study evaluated the antibacterial activity of several derivatives synthesized from this compound against common pathogens. Results showed that some derivatives had significant inhibition zones compared to control groups, indicating potential for further development as antimicrobial agents .

Material Science

Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to form stable complexes with metal ions enhances its applicability in dye synthesis.

Application AreaSpecific UseRemarks
DyesSynthesis of azo dyesBright colors, good stability
PigmentsColorants in plasticsHigh thermal stability

Biological Studies

Biological Probes : Due to its reactive nature, this compound can serve as a building block for synthesizing biologically active molecules and probes used for studying biological processes.

  • Fluorescent Probes : Research indicates that modifications of this compound can lead to fluorescent derivatives useful in cellular imaging applications .

Recent Research Findings

Recent studies have focused on enhancing the efficiency of reactions involving this compound under various conditions:

  • High Pressure Synthesis : A study demonstrated that conducting the Mannich reaction involving this compound under high pressure significantly improved yields and enantioselectivity compared to ambient conditions .

Comparison with Similar Compounds

    3-Amino-4-chlorobenzaldehyde: Similar structure with a chlorine atom instead of bromine.

    3-Amino-4-fluorobenzaldehyde: Similar structure with a fluorine atom instead of bromine.

    3-Amino-4-iodobenzaldehyde: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-Amino-4-bromobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

Biological Activity

3-Amino-4-bromobenzaldehyde (CAS: 359867-42-8) is an organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C7H6BrN O
  • Molecular Weight : 202.03 g/mol
  • Melting Point : Approximately 70-72 °C
  • Boiling Point : Not extensively documented, but expected to be above 200 °C due to the presence of bromine and amine groups.

Synthesis Methods

The synthesis of this compound typically involves the bromination of an appropriate precursor followed by amination. The following general steps outline the process:

  • Bromination : An aromatic compound is treated with bromine or a brominating agent to introduce a bromine atom at the para position relative to an amino group.
  • Amination : The resulting bromo compound undergoes nucleophilic substitution with an amine, typically using ammonia or an amine derivative, to form the final aldehyde product.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives of benzaldehyde for their ability to inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions, such as bromine, often enhance antimicrobial efficacy due to increased lipophilicity and interaction with bacterial cell membranes .

CompoundMIC (µg/mL)Activity Against
This compound15Staphylococcus aureus
Derivative A20Escherichia coli
Derivative B25Candida albicans

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that certain benzaldehyde derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a possible mechanism for reducing inflammation in conditions such as arthritis or chronic pain syndromes .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal assessed the antimicrobial properties of several substituted benzaldehydes, including this compound. The findings indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics used in clinical settings .
  • Case Study on Cytokine Inhibition :
    In a laboratory setting, researchers investigated the effects of various benzaldehyde derivatives on cytokine production in human macrophages. The results indicated that this compound effectively reduced tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

3-amino-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFHQCQKJUENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634497
Record name 3-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359867-42-8
Record name 3-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Reference: Park, K. K.; Oh, C. H.; Joung, W. K. Tetrahedron Lett. 1993, 34, 7445-7446) The product from Example 60A (992 mg, 4.31 mmol) in CH2Cl2 at 23° C. (6 mL) was treated with water (1.5 mL) and N,N′-diheptyl-4,4′-bipyridinium dibromide (43 mg, 10 mg/mmol of substrate). The biphasic mixture was cooled to 5° C. and treated with a solution of sodium dithionite (3.00 g, 17.2 mmol) and K2CO3 (2.68 g, 19.4 mmol) in water (3.5 mL). The cooling bath was removed and the biphasic mixture stirred vigorously at 23° C. for 4 hours. The mixture was partitioned between additonal CH2Cl2 (15 mL) and water (10 mL) and the aqueous layer was extracted with CH2Cl2 (10 mL). The combined organic portions were washed with brine (10 mL) and dried (Na2SO4). Ethyl acetate (5 mL) was added along with silica gel (5 g) and the suspension was filtered through a small pad of Celite, rinsing with 10% ethyl acetate/CH2Cl2 (15 mL). The filtrate was concentrated to provide the title compound (716 mg, 3.58 mmol, 82%) as an off-yellow powder.
Quantity
992 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N,N′-diheptyl-4,4′-bipyridinium dibromide
Quantity
43 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
2.68 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
82%

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